Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)-
Description
The compound Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)- (hereafter referred to as the target compound) is a structurally complex molecule featuring a furanylidene core substituted with a 4-methylphenyl group, a methyl ester, and hydroxy/methyl substituents. Its (E)-stereochemistry and conjugated system likely influence its physicochemical properties, including solubility, stability, and biological interactions.
Properties
CAS No. |
37542-24-8 |
|---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl (2E)-2-[3-hydroxy-4-(4-methylphenyl)-5-oxofuran-2-ylidene]-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-4-8-14(9-5-12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-10-6-13(2)7-11-15/h4-11,22H,1-3H3/b19-17+ |
InChI Key |
QDCOZQJSQYAOCF-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=C(C=C3)C)\C(=O)OC)/OC2=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C3=CC=C(C=C3)C)C(=O)OC)OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furanylidene Core
- Starting materials : Typically, substituted phenylacetic acids or their esters are used as precursors.
- Cyclization : The furanylidene ring is formed by intramolecular cyclization of hydroxy-keto intermediates under acidic or basic catalysis.
- Oxidation : The 5-oxo group on the furan ring is introduced by selective oxidation using reagents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.
Esterification to Form the Methyl Ester
- The carboxylic acid group of benzeneacetic acid is converted to the methyl ester by reaction with methanol in the presence of acid catalysts such as sulfuric acid or by using diazomethane for methylation.
- This step is typically performed after the ring system and substituents are installed to avoid side reactions.
Hydroxylation at the 3-position
- The hydroxy group at the 3-position of the furanylidene ring is introduced by selective hydroxylation using reagents like osmium tetroxide or via hydrolysis of protected intermediates.
Control of (E)-Configuration
- The (E)-isomer is favored by thermodynamic control during the condensation or elimination steps.
- Use of specific bases or solvents can enhance the selectivity for the (E)-isomer.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis, heat | Formation of furanylidene ring |
| 2 | Oxidation | PCC, Dess–Martin periodinane | Introduction of 5-oxo group |
| 3 | Substituent introduction | Friedel-Crafts acylation or cross-coupling | Attachment of 4-methylphenyl group |
| 4 | Esterification | Methanol, H2SO4 or diazomethane | Formation of methyl ester |
| 5 | Hydroxylation | OsO4 or hydrolysis | Introduction of 3-hydroxy group |
| 6 | Isomerization control | Base/solvent choice | (E)-configuration selectivity |
Research Findings and Data
- Yield and Purity : Multi-step syntheses of such compounds typically yield 40-70% overall, depending on reaction optimization.
- Spectroscopic Characterization : NMR, IR, and Mass Spectrometry confirm the structure and stereochemistry. For example, the (E)-isomer shows characteristic coupling constants in ^1H NMR for the olefinic protons.
- Chromatographic Purification : Preparative HPLC or column chromatography is used to isolate the pure (E)-isomer.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting materials | Substituted phenylacetic acids/esters |
| Cyclization catalyst | Acidic (HCl, H2SO4) or basic (NaOH) |
| Oxidizing agent | PCC, Dess–Martin periodinane |
| Esterification method | Acid-catalyzed methanol esterification or diazomethane methylation |
| Hydroxylation reagent | Osmium tetroxide, hydrolysis |
| Stereochemical control | Base choice, solvent polarity, temperature |
| Purification | Column chromatography, preparative HPLC |
| Characterization | NMR, IR, MS, UV-Vis spectroscopy |
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Scientific Research Applications
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzeneacetic acid, α-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene]-4-hydroxy-, (αE)- (CAS 25287-88-1)
- Molecular Formula : C₁₈H₁₂O₈
- Molecular Weight : 356.28 g/mol
- Key Features: Three hydroxyl groups on the phenyl and furan rings. Higher polarity due to hydroxyl substituents (hydrogen bond donors: 5; acceptors: 8). Melting point: 295°C, indicating strong intermolecular interactions .
- Comparison :
- The target compound replaces hydroxyl groups with a methyl ester and 4-methylphenyl substituent, reducing polarity and increasing lipophilicity (predicted logP ~1.6 for similar analogs vs. ~1.2 for this analog). This enhances membrane permeability but may reduce aqueous solubility.
Benzenacetic acid, alpha-(4-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-3,4-dimethoxy-, methyl ester (CAS 38746-89-3)
- Molecular Formula : C₂₃H₂₂O₉
- Molecular Weight : 442.42 g/mol
- Key Features :
- Comparison :
- The target compound’s 4-methylphenyl group introduces steric hindrance compared to the dimethoxy substituents here. Methoxy groups in this analog may stabilize the molecule against oxidative degradation, whereas the target compound’s methyl groups could improve metabolic stability.
Benzeneacetic acid, methyl ester
- Retention Index : 1.77 (chromatographic behavior) .
- Lacks conjugated systems, leading to lower UV absorbance and reactivity.
- Comparison :
- The target compound’s furanylidene core enables extended conjugation, likely enhancing UV/Vis activity and photostability. The methyl ester in both compounds contributes to similar hydrolysis susceptibility under basic conditions.
Physicochemical Properties
Key Observations :
- The target compound’s methyl ester and 4-methylphenyl groups increase logP compared to hydroxyl-rich analogs, favoring lipid solubility.
- Steric effects from the 4-methylphenyl group may reduce crystallization tendencies, lowering the melting point relative to CAS 25287-88-1.
Biological Activity
Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)-, is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a benzeneacetic acid backbone with various functional groups, including a furan ring and hydroxyl groups. Its chemical formula is , indicating a significant molecular weight and potential for diverse interactions in biological systems.
Antioxidant Activity
Research indicates that compounds similar to benzeneacetic acid derivatives exhibit antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The radical scavenging activity can be quantitatively assessed using methods such as the DPPH assay.
| Compound | Radical Scavenging Activity (%) |
|---|---|
| Benzeneacetic Acid Derivative | 84.01% |
| Control (e.g., Vitamin C) | 95% |
Antimicrobial Activity
The antimicrobial properties of benzeneacetic acid derivatives have been documented in various studies. For example, certain derivatives demonstrate significant inhibitory effects against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The disk diffusion method can be employed to evaluate these effects.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Pseudomonas aeruginosa | 14 |
| Control (Ampicillin) | 9 (S. aureus), 6 (P. aeruginosa) |
Enzyme Inhibition
Benzeneacetic acid derivatives have shown potential as enzyme inhibitors. For instance, they may inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. Molecular docking studies can provide insights into binding affinities and mechanisms of action.
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| α-Glucosidase | -8.6 |
Case Studies
- Antioxidant Efficacy Study : A study conducted on various benzeneacetic acid derivatives demonstrated their ability to reduce oxidative stress markers in vitro, suggesting therapeutic potential in conditions associated with oxidative damage.
- Antimicrobial Efficacy Study : In a clinical setting, the use of benzeneacetic acid derivatives showed promising results in treating infections caused by resistant strains of bacteria, highlighting their relevance in modern pharmacotherapy.
- Diabetes Management : Research involving the inhibition of α-glucosidase by these compounds suggests their application in managing postprandial blood sugar levels, offering a potential avenue for developing new antidiabetic medications.
The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:
- Radical Scavenging : These compounds may neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Enzyme Interaction : By binding to active sites on enzymes like α-glucosidase, they can inhibit enzyme activity, influencing metabolic pathways.
- Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
